3-Bromo-2-chloro-6-methoxyquinoline
Description
Overview of Quinoline (B57606) Scaffold in Chemical Research
The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. chemicalbook.comresearchgate.net This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The synthetic versatility of the quinoline ring allows for the introduction of various substituents, enabling the fine-tuning of its biological efficacy and pharmacokinetic profile. nih.gov
Significance of Halogenation and Methoxy (B1213986) Substitution in Quinoline Chemistry
The methoxy group, a strong electron-donating group, can modulate the electron density of the quinoline ring system, affecting its reactivity in electrophilic and nucleophilic substitution reactions. In medicinal chemistry, the presence of a methoxy group can influence metabolic pathways and improve the pharmacological profile of a drug candidate. The combination of halogen and methoxy substituents on the quinoline scaffold creates a unique chemical entity with distinct properties and potential applications.
Research Landscape of 3-Bromo-2-chloro-6-methoxyquinoline
Direct research focused exclusively on this compound is limited in publicly available literature. However, significant research has been conducted on closely related analogues, particularly those with an additional substituent at the 3-position. For instance, 3-benzyl-6-bromo-2-chloroquinoline (B1442986) and its methoxy derivative, 3-benzyl-6-bromo-2-methoxyquinoline, have been synthesized and characterized. tandfonline.com These compounds are recognized as important intermediates in the synthesis of more complex molecules, including potential therapeutic agents. chemicalbook.com The study of these analogues provides valuable insights into the synthesis, reactivity, and potential applications of this compound.
Scope and Objectives of Research on this compound
The primary interest in this compound and its derivatives appears to be their role as versatile intermediates in organic synthesis. The presence of two different halogen atoms at positions 2 and 3, along with a methoxy group at position 6, offers multiple sites for selective chemical transformations. Research objectives in this area likely include the development of efficient synthetic routes to this compound and the exploration of its reactivity in cross-coupling reactions and nucleophilic substitutions to generate a library of novel quinoline derivatives for biological screening. The ultimate goal is often the discovery of new lead compounds for drug development.
Physicochemical Properties
| Property | Value (for 3-benzyl-6-bromo-2-methoxyquinoline) |
| Molecular Formula | C₁₇H₁₄BrNO |
| Molecular Weight | 328.2 g/mol |
| CAS Number | 654655-69-3 |
Spectroscopic Data of a Related Compound: 3-benzyl-6-bromo-2-methoxyquinoline
The structural characterization of halogenated methoxyquinolines is crucial for confirming their identity and purity. Spectroscopic techniques such as FTIR, NMR, and mass spectrometry are routinely employed. For the related compound, 3-benzyl-6-bromo-2-methoxyquinoline, detailed spectroscopic analysis has been reported. tandfonline.com
| Spectroscopic Technique | Key Findings for 3-benzyl-6-bromo-2-methoxyquinoline |
| FTIR | Confirms the presence of characteristic functional groups. |
| ¹H NMR | Provides information on the chemical environment of protons in the molecule. |
| ¹³C NMR | Reveals the carbon skeleton of the compound. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |
| X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal lattice. tandfonline.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-7-2-3-9-6(4-7)5-8(11)10(12)13-9/h2-5H,1H3 |
InChI Key |
GNVZTDQOKUUTHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Chloro 6 Methoxyquinoline and Its Precursors/derivatives
Classical and Modern Synthetic Routes to the Quinoline (B57606) Core
The construction of the fundamental quinoline ring system is the initial and most critical phase in the synthesis of 3-bromo-2-chloro-6-methoxyquinoline. Over the years, numerous named reactions have been developed for this purpose, alongside more modern approaches.
Vilsmeier-Haack Formylation in Quinoline Synthesis
The Vilsmeier-Haack reaction is a versatile and powerful tool in organic synthesis, primarily used for the formylation of activated aromatic and heterocyclic compounds. This reaction employs a Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate. In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be utilized to construct the quinoline ring itself through a cyclization process.
A common strategy involves the reaction of an N-arylacetamide with the Vilsmeier reagent. The reaction proceeds through the formation of a chloro-iminium species from DMF and POCl₃, which then acts as the electrophile. The N-arylacetamide cyclizes under these conditions to yield a 2-chloro-3-formylquinoline derivative. The presence of electron-donating groups on the N-arylacetamide substrate generally facilitates the cyclization and leads to good yields of the quinoline product. This method is particularly advantageous as it directly installs the chlorine atom at the 2-position and a formyl group at the 3-position, which can be a handle for further functionalization.
For the synthesis of the target molecule's precursor, N-(4-bromophenyl)-3-phenylpropionamide can be reacted with a Vilsmeier reagent (DMF and POCl₃). This reaction, conducted at elevated temperatures, results in the formation of 3-benzyl-6-bromo-2-chloroquinoline (B1442986).
Annulation Reactions for Quinoline Ring Formation
Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to the synthesis of quinolines. Several classical named reactions fall under this category, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon component.
The Skraup synthesis , for instance, involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. Dehydration of glycerol in situ generates acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. A variation of this, the Doebner-von Miller reaction , utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.
The Friedländer annulation offers a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method is highly convergent but requires specifically substituted starting materials.
More contemporary annulation strategies often employ transition metal catalysis to achieve C-H activation and subsequent cyclization. For example, rhodium-catalyzed C-H bond activation has been used for the synthesis of quinoline carboxylates. Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines provides a redox-neutral pathway to quinoline derivatives. Another modern approach involves the [4+2] annulation of 2-azidobenzaldehydes with various partners, offering a versatile route to a range of substituted quinolines.
Introduction and Manipulation of Halogen Substituents (Bromine and Chlorine)
The precise placement of halogen atoms on the quinoline ring is crucial for the synthesis of this compound. This requires regioselective halogenation strategies.
Regioselective Bromination Strategies
The introduction of a bromine atom at a specific position on the quinoline ring can be achieved through various methods, with the regioselectivity often dictated by the existing substituents and the choice of brominating agent.
Direct bromination of quinoline itself typically leads to a mixture of products. However, the presence of directing groups can significantly influence the outcome. For instance, the bromination of 8-substituted quinolines has been studied extensively. The treatment of 8-methoxyquinoline (B1362559) with bromine can lead to the formation of 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions.
For the synthesis of the target compound, the bromine atom is located at the 6-position. This is often achieved by starting with a pre-brominated aniline derivative, such as p-bromoaniline. In the synthesis of 3-benzyl-6-bromo-2-chloroquinoline, N-(4-bromophenyl)-3-phenylpropionamide is used as the starting material, which already contains the bromine atom at the desired position.
Metal-free protocols for the regioselective C-H halogenation of quinolines have also been developed. For example, using trihaloisocyanuric acids as the halogen source allows
Synthesis of Key Intermediates of this compound
The synthesis of complex quinoline derivatives such as this compound relies on the strategic preparation of key intermediates. These precursors provide the foundational scaffolds that are subsequently functionalized to achieve the target molecule. Methodologies for creating these intermediates often involve multi-step reactions, including cyclizations, halogenations, and oxidations.
Synthesis of Substituted Bromo-chloro-methoxyquinolines
The synthesis of substituted bromo-chloro-methoxyquinolines serves as a crucial step toward more complex analogs. A notable example is the preparation of 3-benzyl-6-bromo-2-chloroquinoline, an important intermediate for various aryl quinoline compounds. tandfonline.comtandfonline.com The synthesis is a multi-step process that begins with commercially available starting materials and proceeds through the formation of an amide followed by a cyclization reaction.
The process commences with the reaction of p-bromoaniline with a suitable acylating agent to form an N-aryl amide. For instance, N-(4-Bromophenyl)-3-phenylpropionamide is synthesized by reacting p-bromoaniline with 3-phenylpropionyl chloride in the presence of a base like triethylamine. tandfonline.com This amide intermediate is then subjected to a Vilsmeier-Haack type cyclization reaction. Treatment with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) induces ring closure and chlorination, yielding the desired 3-benzyl-6-bromo-2-chloroquinoline. tandfonline.com This intermediate can be further modified; for example, reaction with sodium methoxide (B1231860) in methanol (B129727) can replace the chlorine atom at the 2-position with a methoxy (B1213986) group to yield 3-benzyl-6-bromo-2-methoxyquinoline. tandfonline.comchemicalbook.com
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | p-Bromoaniline, 3-Phenylpropionyl chloride | Dichloromethane, Triethylamine, Room temperature, Overnight | N-(4-Bromophenyl)-3-phenylpropionamide | tandfonline.com |
| 2 | N-(4-Bromophenyl)-3-phenylpropionamide | Phosphorus oxychloride, DMF, 80 °C, Overnight | 3-Benzyl-6-bromo-2-chloroquinoline | tandfonline.com |
| 3 | 3-Benzyl-6-bromo-2-chloroquinoline | Sodium methoxide, Anhydrous methanol, Reflux, Overnight | 3-Benzyl-6-bromo-2-methoxyquinoline | tandfonline.comchemicalbook.com |
Synthesis of 3-Bromoquinolin-4H-one Derivatives
3-Bromoquinolin-4H-one derivatives are significant precursors in quinoline chemistry. While the direct synthesis of 3-Bromo-6-methoxyquinolin-4H-one is a specific pathway, general methods for introducing a bromine atom at the 3-position of the quinoline ring are well-established. One effective strategy involves an acid-promoted formal [4+2]-cycloaddition between an N-aryliminium ion and a bromoalkyne. acs.org
This method begins with the generation of an N-aryliminium ion from an arylmethyl azide (B81097) using a strong acid like trifluoromethanesulfonic acid (TfOH). The subsequent reaction with a 1-bromoalkyne, such as bromophenylacetylene, leads to a dihydroquinoline intermediate. This intermediate is then oxidized, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to afford the final 3-bromoquinoline (B21735) derivative. acs.org This regioselective approach allows for the synthesis of various substituted 3-bromoquinolines by choosing appropriate starting azides and alkynes. acs.org Although this example leads to a quinoline rather than a quinolin-4-one, the core strategy of forming the 3-bromoquinoline skeleton is a key step that can be adapted. Conversion to the 4-oxo derivative would typically involve subsequent chemical transformations.
Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333)
2-Chloro-6-methoxyquinoline-3-carbaldehyde is a pivotal intermediate, frequently synthesized via the Vilsmeier-Haack reaction. nih.govnih.gov This reaction employs a substituted acetanilide (B955) as the starting material, which undergoes formylation and cyclization to form the quinoline ring system.
The typical procedure involves treating N-(4-anisyl)acetamide (also known as p-acetanisidide) with a Vilsmeier reagent. nih.govresearchgate.net The reagent is prepared in situ from a combination of a phosphorus halide, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), and an N,N-dialkylformamide, most commonly dimethylformamide (DMF). nih.govnih.govrsc.org The mixture is heated for several hours, during which the acetanilide undergoes cyclization and chlorination to form the 2-chloroquinoline (B121035) ring, along with the introduction of a formyl group at the 3-position. nih.govresearchgate.net The reaction is then quenched by pouring it onto ice, which precipitates the solid product. nih.govresearchgate.net
| Starting Material | Reagents | Temperature | Duration | Product | Reference |
|---|---|---|---|---|---|
| N-(4-anisyl)acetamide | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | 353 K (80 °C) | 15 hours | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | nih.govresearchgate.net |
| Acetanilides | Phosphorus pentachloride (PCl₅), N,N-alkylformamide | 120 °C | 4 hours | 2-Chloro-3-formylquinolines | nih.gov |
The resulting 2-chloro-6-methoxyquinoline-3-carbaldehyde is a versatile synthon, readily undergoing further reactions such as condensation with hydrazines to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines. nih.govrsc.org
Synthesis of 2-Chloro-6-methoxyquinoline-3-carboxylic Acid Derivatives
The corresponding carboxylic acid, 2-chloro-6-methoxyquinoline-3-carboxylic acid, is another valuable intermediate. It can be prepared from its aldehyde precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde. A common synthetic route involves the oxidation of the aldehyde group.
One reported method for this type of transformation involves heating the 2-chloro-3-formylquinoline in methanol with potassium carbonate and iodine. nih.gov In this reaction, iodine is believed to oxidize the aldehyde to the corresponding carboxylic acid, which is then esterified in the methanolic solution to form the methyl ester. Subsequent hydrolysis of the ester group in an acidic medium yields the desired carboxylic acid derivative. nih.gov The direct availability of 2-chloro-6-methoxyquinoline-3-carboxylic acid from commercial suppliers indicates that established synthetic protocols for its preparation exist. sigmaaldrich.comsigmaaldrich.com
Advanced Synthetic Approaches to this compound Analogs
Modern synthetic organic chemistry employs a variety of advanced techniques to construct complex molecular architectures. For analogs of this compound, palladium-mediated coupling reactions are particularly powerful for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of compounds.
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for modifying quinoline scaffolds. These reactions allow for the introduction of a wide range of substituents onto the quinoline core, which is crucial for developing structure-activity relationships in medicinal chemistry. tandfonline.com
A synthetic strategy can be designed around a versatile intermediate, such as a bromomethyl-substituted quinoline scaffold. This reactive handle allows for the introduction of various groups via substitution or coupling reactions. For instance, a C-7 bromomethyl-substituted scaffold has been used in Suzuki-Miyaura cross-couplings to form new carbon-carbon bonds. nih.gov The effectiveness of the coupling can be highly dependent on the choice of the palladium catalyst. Different catalysts exhibit varying levels of efficiency, and screening is often necessary to optimize the reaction yield. nih.gov This approach highlights the modularity and efficiency of using palladium catalysis to generate analogs of complex heterocyclic systems.
| Entry | Pd-Catalyst | Amount of Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ | 5 | <5 |
| 2 | PdCl₂(dppf) | 5 | 25 |
| 3 | Pd(PPh₃)₄ | 5 | 40 |
This method provides a pathway to introduce previously inaccessible substituents, including various amines, ethers, amides, and sulfonamides, by leveraging a common brominated intermediate. nih.gov A similar strategy could be applied to a this compound core, where the bromo and chloro positions offer distinct handles for sequential, site-selective palladium-catalyzed functionalization.
Nucleophilic Substitution Reactions on Halogenated Quinolines
The quinoline ring system, particularly when substituted with halogens, is susceptible to nucleophilic substitution reactions. The reactivity of the halogen is highly dependent on its position on the ring. Halogens at the C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes them effective leaving groups in SNAr (Nucleophilic Aromatic Substitution) reactions.
A prominent example of this reactivity is the substitution of the chlorine atom at the C2 position. In the synthesis of precursors for biologically active molecules, the 2-chloro group of a quinoline derivative is often displaced by a nucleophile. For instance, a common transformation involves the reaction of a 2-chloroquinoline with sodium methoxide to yield the corresponding 2-methoxyquinoline (B1583196). chemicalbook.com This reaction is a classic Williamson ether synthesis adapted to a heterocyclic system, where the methoxide ion (CH₃O⁻) acts as the nucleophile.
The reaction is typically carried out by refluxing the 2-chloroquinoline substrate with a solution of sodium methoxide in a dry alcohol solvent, such as methanol. chemicalbook.com The C2 position is particularly electrophilic, facilitating the addition-elimination mechanism characteristic of SNAr reactions. This methodology is not limited to methoxide; other nucleophiles, such as amines and thiols, can also be employed to introduce a variety of functional groups at the C2 position. The halogen at the C6 position, being on the carbocyclic (benzene) part of the quinoline system, is significantly less reactive towards nucleophilic substitution unless activated by other strong electron-withdrawing groups.
Table 1: Nucleophilic Substitution on a 2-Chloroquinoline Derivative
| Reactant | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium methoxide (NaOCH₃) | 3-Benzyl-6-bromo-2-methoxyquinoline | Reflux in dry methanol, 8 hours | chemicalbook.com |
Electrophilic Aromatic Substitution on the Quinoline Core
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org However, its application to the quinoline system is complex due to the electronic nature of the fused heterocyclic rings. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards attack by electrophiles. arsdcollege.ac.in Conversely, the benzene (B151609) ring behaves more like a typical aromatic ring.
Therefore, electrophilic substitution on an unsubstituted quinoline preferentially occurs on the benzene ring, typically at the C5 and C8 positions. arsdcollege.ac.in In the case of 6-methoxyquinoline (B18371), the methoxy group at C6 is an activating, ortho-, para-directing group. This would direct incoming electrophiles to the C5 and C7 positions.
Achieving the specific 3-bromo-2-chloro substitution pattern on a 6-methoxyquinoline core through direct electrophilic halogenation is not a standard or feasible synthetic strategy.
Chlorination at C2: The C2 position is part of the electron-deficient pyridine ring and is highly resistant to electrophilic attack. The introduction of a chlorine atom at C2 is almost universally achieved not by EAS, but by treating the corresponding 2-quinolinone (a lactam) with a chlorinating agent like phosphorus oxychloride (POCl₃). quinoline-thiophene.com This converts the hydroxyl group of the lactam tautomer into a good leaving group, which is then substituted by a chloride ion.
Bromination at C3: The C3 position is also on the deactivated pyridine ring. While some high-temperature, vapor-phase halogenations can force substitution onto the pyridine ring, these are generally not selective methods. arsdcollege.ac.in Bromination at C3 is more practically achieved by using a precursor that already contains the bromine atom or by employing more advanced strategies, rather than direct EAS on the quinoline core. For example, one could start with a brominated aniline derivative in a cyclization reaction to construct the quinoline ring. quinoline-thiophene.com
While direct EAS is not used to create the title compound, electrophilic bromination can be performed on the benzene ring of quinoline derivatives. For example, bromination of certain quinoline alkaloids with reagents like N-bromosuccinimide (NBS) has been shown to occur, although these reactions can be complex and sometimes lead to intramolecular cyclization rather than simple substitution. nih.govnih.gov
Cyclization Reactions for Fused Heterocyclic Systems
The 3-bromo-2-chloroquinoline (B35304) scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The differential reactivity of the two halogen atoms can be exploited to construct new rings onto the quinoline core. The 2-chloro group serves as a good leaving group for nucleophilic substitution, while the 3-bromo position can be functionalized, for example, via cross-coupling reactions, to introduce a side chain that can then participate in an intramolecular cyclization.
A powerful strategy involves using 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives as precursors. The aldehyde group at C3 can be readily condensed with various binucleophiles to form an intermediate that subsequently cyclizes by displacing the C2-chloro group. A pertinent example is the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine. rsc.org The initial condensation forms a hydrazone, which then undergoes an intramolecular cyclization to afford 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org This reaction provides a direct route to a fused pyrazolo-quinoline system.
This general strategy can be extended to a variety of nucleophiles to create a diverse range of fused heterocycles. For example, reactions with aminouracil derivatives can lead to the formation of fused pyrimidines, and reactions involving thiols can be used to construct thiopyrano[2,3-b]quinolines. rsc.org These transformations highlight the utility of 2-chloro-3-formylquinolines as versatile synthons for building molecular complexity. rsc.org
Table 2: Synthesis of Fused Heterocycles from a 2-Chloroquinoline Precursor
| Reactant | Reagent(s) | Fused Product | Reaction Type | Reference |
|---|---|---|---|---|
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | Condensation followed by intramolecular cyclization | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | Condensation followed by intramolecular cyclization | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Malononitrile, Substituted Thiophenol, L-Proline | 4H-Thiopyrano[2,3-b]quinolines | Multi-component reaction with intramolecular cyclization | rsc.org |
Computational Chemistry and Theoretical Studies on 3 Bromo 2 Chloro 6 Methoxyquinoline
Density Functional Theory (DFT) Calculations for Molecular Structure Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-Bromo-2-chloro-6-methoxyquinoline, DFT calculations, specifically using the B3LYP method with a 6-311G(2d,p) basis set, would be employed to determine the optimized molecular geometry. tandfonline.com This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.
Table 1: Comparison of Selected Optimized Geometrical Parameters for a Related Compound (3-benzyl-6-bromo-2-chloroquinoline)
| Parameter | DFT/B3LYP (Å/°) | X-ray (Å/°) |
| C2-Cl1 | 1.745 | 1.731 |
| C3-Br1 | 1.908 | 1.902 |
| C6-O1 | 1.365 | 1.359 |
| C2-N1-C9 | 117.5 | 117.8 |
| C3-C2-N1 | 123.8 | 123.5 |
| C4-C3-C2 | 119.2 | 119.5 |
Data presented is for the related compound 3-benzyl-6-bromo-2-chloroquinoline (B1442986) and is intended for illustrative purposes. tandfonline.comtandfonline.com
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would highlight the sites most susceptible to electrophilic and nucleophilic attack.
In a typical MEP map, red areas indicate regions of high electron density, often associated with lone pairs on electronegative atoms like oxygen and nitrogen, and are prone to electrophilic attack. Conversely, blue areas signify electron-deficient regions, usually around hydrogen atoms or electron-withdrawing groups, which are susceptible to nucleophilic attack. Green areas represent neutral electrostatic potential. For this compound, the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the methoxy (B1213986) group would be expected to be electron-rich, while the regions around the hydrogen atoms would be electron-poor.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO would likely be distributed over the electron-rich quinoline ring and the methoxy group, while the LUMO would be centered on the electron-withdrawing chloro and bromo substituents. The HOMO-LUMO energy gap would provide insights into the molecule's kinetic stability and its electronic transitions.
Table 2: Representative Frontier Molecular Orbital Energies for a Related Quinoline Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
This data is illustrative and based on typical values for similar quinoline derivatives.
Conformational Analysis and Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative stabilities. For a molecule like this compound, which has a methoxy group that can rotate, identifying the most stable conformer is essential for understanding its properties. Computational methods, such as DFT, are used to calculate the energies of different conformers. tandfonline.comtandfonline.com The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The stability of different conformers is influenced by steric hindrance and electronic interactions within the molecule.
Theoretical Vibrational Analysis
Theoretical vibrational analysis, performed using methods like DFT, predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectra to confirm the molecular structure. The vibrational frequencies are typically scaled by a factor to correct for the approximations in the computational methods and to improve agreement with experimental data. chemicalbook.com A detailed vibrational analysis of this compound would provide a unique spectroscopic fingerprint for the molecule.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. tandfonline.com It describes the charge distribution, hybridization, and delocalization of electrons within the molecule. NBO analysis can quantify the strength of donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and the stability of the molecule. For this compound, NBO analysis would reveal the nature of the bonds, the lone pairs, and any significant intramolecular charge transfer interactions.
Mechanistic Investigations via Computational Modeling
Computational modeling can be a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway. For this compound, computational modeling could be used to investigate its reactivity in various chemical transformations, such as nucleophilic substitution reactions at the chloro- or bromo-substituted positions.
An in-depth examination of the chemical behavior of this compound reveals a nuanced interplay of its functional groups, governing its reactivity in a variety of organic transformations. This article focuses on the mechanistic aspects of its functional group transformations, intermolecular reactions, and intramolecular cyclizations.
Applications of 3 Bromo 2 Chloro 6 Methoxyquinoline and Its Derivatives As Chemical Scaffolds
Role in the Synthesis of Complex Quinoline (B57606) Derivatives
3-Bromo-2-chloro-6-methoxyquinoline is a key starting material for creating a multitude of complex quinoline derivatives. The differential reactivity of the C-2 chloro and C-3 bromo positions enables chemists to perform selective modifications. For instance, the chloro group can be displaced by nucleophiles, while the bromo group is amenable to various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. This step-wise functionalization is crucial for building polysubstituted quinolines, which are often challenging to synthesize through other methods. This adaptability makes the quinoline ring a privileged scaffold in medicinal chemistry and materials science. rsc.orgingentaconnect.com
Intermediate in Pharmaceutical Agent Development
The quinoline nucleus is a well-established pharmacophore present in numerous approved drugs. Derivatives of this compound are instrumental in the development of new therapeutic agents across several disease areas.
One of the most significant applications of this scaffold is in the synthesis of novel anti-tuberculosis agents. The diarylquinoline Bedaquiline (formerly known as TMC-207) is a landmark drug for treating multidrug-resistant tuberculosis. The core structure of Bedaquiline relies on a substituted quinoline. A crucial intermediate in the synthesis of TMC-207 is 6-bromo-3-chlorophenylmethyl-2-methoxy quinoline. google.com The synthesis pathway for this intermediate often involves precursors like 3-benzyl-6-bromo-2-chloroquinoline (B1442986), which is then converted to a 2-methoxyquinoline (B1583196) derivative. google.comchemicalbook.com This highlights the essential role of the bromo-methoxy-quinoline framework in constructing the final, highly potent anti-tubercular drug. The structure-activity relationship studies confirm that the quinoline ring is a necessary group for its activity against Mycobacterium tuberculosis. google.com
The quinoline scaffold is a cornerstone in the search for new antimicrobial and anticancer drugs. ingentaconnect.com
Antimicrobial Agents: Derivatives of 2-chloroquinoline (B121035) are used to synthesize novel compounds with broad-spectrum antibacterial activity. The reactivity of the chlorine atom allows for its substitution with various nucleophiles to create libraries of compounds for screening. For example, 6-bromo-2-chloro-3-hydrazinylquinoxaline, a related heterocyclic system, has been synthesized from a dichloro-precursor and serves as a key intermediate for further derivatization into potent antimicrobial agents. The quinoline core is known to be vital for the antibacterial activity spectrum.
Anticancer Agents: The quinoline and quinazoline (B50416) skeletons are prominent in many anticancer drugs. The presence of a halogen atom, such as bromine, at the 6-position of a quinazoline ring has been shown to enhance anticancer effects. While direct synthesis from this compound is not always documented, its structural motifs are highly relevant. This scaffold provides a template for designing new molecules that can interact with biological targets like DNA or specific enzymes involved in cancer cell proliferation.
Quinolines are a key structural component in the design of various enzyme inhibitors.
Protein Kinase CK2: Protein kinase CK2 is a target in cancer therapy, and its inhibitors often feature halogenated heterocyclic systems. While many well-known CK2 inhibitors are based on benzimidazole (B57391) or benzotriazole, the underlying principle of using poly-halogenated aromatic systems is relevant. For example, 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) is a known CK2 inhibitor. This suggests the potential for bromo-substituted quinolines to serve as scaffolds for developing new, selective kinase inhibitors.
Topoisomerases: Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are validated targets for antibiotics. Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been reported as potent inhibitors of these enzymes. Furthermore, arylated quinoline carboxylic acids have demonstrated inhibitory activity against M. tb DNA gyrase. The general mechanism involves the quinoline derivative stabilizing the enzyme-DNA complex, which leads to DNA cleavage and bacterial cell death. This makes the 6-methoxyquinoline (B18371) backbone a valuable starting point for developing new classes of antibiotics.
The quinoline framework is being actively explored for the development of agents to treat neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Quinoline derivatives have been investigated for their potential to act as multifunctional agents, exhibiting antioxidant properties and inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in this context, its structural features align with those of other quinolines studied for neuroprotective effects. The ability to derivatize the quinoline core allows for the fine-tuning of properties required to cross the blood-brain barrier and interact with central nervous system targets. nih.gov
Application in Agrochemical Synthesis
The quinoline scaffold is not only important in medicine but also in agriculture. scinito.ainih.gov Halogenated anilines, which are precursors to quinolines, are important raw materials for synthesizing pesticides and herbicides. Quinoline derivatives have shown promise as fungicides, insecticides, and herbicides. ingentaconnect.comacs.org The development of new pesticides based on the quinoline structure is an active area of research, aiming to create more effective and environmentally benign solutions for crop protection. acs.org The activities of these agrochemicals often depend on the specific substitution patterns on the quinoline ring, making versatile intermediates like this compound valuable for generating diverse candidate molecules. acs.org
Data Summary Table
| Application Area | Compound Class / Example | Role of Quinoline Scaffold |
|---|---|---|
| Anti-Tuberculosis | Bedaquiline (TMC-207) | Core structural component; intermediate for synthesis. google.comchemicalbook.com |
| Antimicrobial | Substituted Quinolines | Pharmacophore for broad-spectrum antibacterial activity. |
| Anticancer | Substituted Quinolines/Quinazolines | Scaffold for designing agents that interfere with cancer cell proliferation. |
| Enzyme Inhibition | Topoisomerase Inhibitors | Backbone for designing inhibitors of bacterial DNA gyrase and topoisomerase IV. |
| Neuroprotection | Multifunctional Antioxidants | Framework for developing agents to target enzymes implicated in neurodegeneration. nih.govresearchgate.net |
| Agrochemicals | Fungicides, Herbicides | Versatile scaffold for creating new pesticides. ingentaconnect.comacs.org |
Use in Material Science (e.g., Dyes, Pigments)
The quinoline framework is a constituent of many synthetic dyes and pigments. The this compound scaffold is recognized as an organic monomer with potential applications in the development of electronic materials, organic pigments, and optical materials. bldpharm.com The reactivity of the chloro and bromo substituents allows for the introduction of various chromophoric and auxochromic groups, enabling the synthesis of new dyes.
Derivatives of quinoline are used to create complex dyes like merocyanines. For instance, photochromic spiropyrans can be synthesized by coupling 5-bromo-(chloro)-7-formyl-8-hydroxyquinoline with 2-methylene-1,3,3-trimethylindoline. researchgate.net The resulting molecules can form fluorescent complexes with metal ions. researchgate.net This highlights the utility of halogenated quinoline precursors in creating advanced functional dyes for various technological applications, including recording media and nonlinear optics. researchgate.net The general approach involves leveraging the reactive sites on the quinoline ring to build larger, conjugated systems responsible for the material's color and optical properties.
Table 1: Potential Applications in Material Science
| Material Class | Potential Application | Relevant Scaffold Feature |
|---|---|---|
| Organic Pigments | Inks, Coatings, Plastics | Quinoline core forms a stable chromophore base. |
| Functional Dyes (e.g., Merocyanines) | Optical data storage, Photosensitizers | Reactive halogen sites allow for synthesis of complex conjugated systems. researchgate.net |
| Electronic Materials | Component of Conjugated Polymers (COFs) | Serves as a monomer unit in polymerization reactions. bldpharm.com |
| Optical Materials | Fluorescent sensors, Nonlinear optics | Derivatives can form fluorescent complexes with metal ions. researchgate.net |
Development of Chalcone (B49325) Conjugates for DNA Interaction Studies
Chalcones, characterized by an open-chain flavonoid structure, are a significant class of compounds studied for their biological activities, including their ability to interact with DNA. researchgate.net The this compound scaffold can be used to synthesize novel chalcone derivatives, where the quinoline moiety is incorporated into the chalcone framework. These conjugates are designed to bind with DNA, an interaction that is often a key mechanism for anticancer and antimicrobial effects. researchgate.netnih.gov
The study of chalcone-DNA interactions involves various biophysical techniques. Spectrophotometric titration is used to determine binding constants, while viscosity measurements can provide insights into the mode of binding, such as intercalation or groove binding. researchgate.net For example, a study on a family of chalcones interacting with Calf Thymus DNA (CT-DNA) used these methods alongside computational docking to understand the binding configurations. researchgate.net The results often show a hypochromic effect in the UV-Vis spectrum upon interaction with DNA, which is indicative of intercalative binding between the planar aromatic rings of the ligand and the DNA base pairs. researchgate.net
The biological efficacy of such chalcone derivatives is often evaluated through in vitro assays against various cell lines or pathogens. For instance, certain chalcone derivatives bearing heterocyclic moieties have demonstrated significant antiproliferative potential against human cancer cell lines, with IC₅₀ values indicating high potency. nih.gov
Table 2: Examples of Biological Activity in Heterocyclic Chalcone Derivatives
| Chalcone Type | Target | Observed Activity/Finding | Reference |
|---|---|---|---|
| Aryl/heteroaryl chalcones | HCT-15 human colon cell line | IC₅₀ of 21 µg/mL, slightly better than doxorubicin. | nih.gov |
| Quinazoline-bearing chalcones | MCF-7, A549, HT-29, A375 cancer cell lines | Higher antiproliferative potential than Combretastatin-A4. | nih.gov |
| General Chalcone Family | Calf Thymus DNA (CT-DNA) | Binding via intercalation and groove interactions, confirmed by viscosity and docking studies. | researchgate.net |
| Pyridine-bearing chalcones | Cucumber Mosaic Virus (CMV) | Demonstrated curative, inactivation, and protection antiviral properties. | nih.gov |
Design of Metal Ion Complexing Ligands
Nitrogen-containing heterocyclic compounds, including quinoline derivatives, are fundamental in coordination chemistry for designing ligands that can form stable complexes with metal ions. The this compound scaffold provides a platform for synthesizing polydentate ligands. The nitrogen atom in the quinoline ring acts as a primary coordination site. Further functionalization, often by replacing the chloro and/or bromo substituents, can introduce additional donor atoms (such as N, O, or S), creating chelating agents that can bind to a metal ion through multiple points.
For example, research into metal complexes often involves synthesizing ligands that incorporate moieties like triazoles or pyridines. In one study, a ligand based on a 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine scaffold was used to form complexes with Mn²⁺, Pd²⁺, and Au³⁺. samipubco.com Spectroscopic and analytical data revealed that the ligand could act as a tetradentate or pentadentate chelate, forming complexes with octahedral or square planar geometries depending on the metal ion. samipubco.com Such complexes are investigated for their potential biological activities, including antimicrobial and antitumor properties. samipubco.com
Similarly, derivatives of bromo-hydroxyquinolines have been shown to form fluorescent complexes with various divalent metal ions, including Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. researchgate.net This property is crucial for the development of chemical sensors for detecting specific metal ions. The design of these ligands leverages the quinoline core as a rigid structure to position donor atoms for effective chelation.
Table 3: Metal Complexation with Heterocyclic Ligands
| Ligand Type | Metal Ions Complexed | Resulting Geometry | Reference |
|---|---|---|---|
| Pyridine-triazole derivative | Mn²⁺ | Octahedral | samipubco.com |
| Pyridine-triazole derivative | Pd²⁺, Au³⁺ | Square Planar | samipubco.com |
| Spiropyran from bromo-hydroxyquinoline | Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺ | Forms fluorescent complexes | researchgate.net |
Future Research Directions and Unexplored Avenues for 3 Bromo 2 Chloro 6 Methoxyquinoline
Development of More Efficient and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are well-established, they often require harsh conditions and produce significant waste. tandfonline.comresearchgate.net Future research should focus on developing greener alternatives for the synthesis of 3-Bromo-2-chloro-6-methoxyquinoline.
Recent advancements in synthetic organic chemistry offer several promising avenues. nih.gov Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents like water or ethanol, have been successfully employed for the synthesis of various quinoline derivatives, often leading to higher yields and shorter reaction times. tandfonline.comnih.gov For instance, microwave-assisted reactions have been shown to significantly improve the efficiency of quinoline synthesis. frontiersin.org Furthermore, the use of reusable solid acid catalysts, such as Nafion NR50, presents a sustainable alternative to traditional acid catalysts. mdpi.com
A potential sustainable route to this compound could involve a multi-component reaction, a strategy known for its high atom economy and efficiency. bohrium.com Investigating one-pot syntheses that combine cyclization and halogenation steps would be a significant step forward. The exploration of transition-metal-catalyzed C-H activation and annulation strategies could also provide more direct and atom-economical pathways to this and related quinoline structures. mdpi.com
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization of reaction parameters (temperature, time, power) and solvent choice. |
| Use of Green Solvents | Reduced environmental impact, improved safety profile. | Exploring the use of water, ethanol, or ionic liquids as reaction media. |
| Reusable Catalysts | Reduced waste, lower cost, simplified purification. | Development of solid acid or nanoparticle-based catalysts for the key synthetic steps. |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity. | Design of a one-pot reaction sequence combining aniline (B41778) precursors with appropriate building blocks. |
| C-H Activation/Annulation | Direct functionalization, reduced number of synthetic steps. | Exploration of transition-metal catalysts (e.g., Pd, Cu, Co) for the direct construction of the quinoline core. mdpi.com |
Exploration of Novel Reaction Pathways and Reactivity Patterns
The distinct electronic nature and positioning of the substituents in this compound suggest a rich and underexplored reactivity profile. The chlorine atom at the 2-position is expected to be particularly susceptible to nucleophilic substitution, a common reactivity pattern for 2-haloquinolines. nanobioletters.com This provides a handle for introducing a wide variety of functional groups. For instance, the reaction with sodium methoxide (B1231860) can replace the chlorine with a methoxy (B1213986) group, as demonstrated in the synthesis of related compounds. frontiersin.orgbohrium.com
The bromine atom at the 3-position, on the other hand, is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. neliti.comnih.gov These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at this position, significantly expanding the structural diversity of accessible derivatives. The differential reactivity of the C-Cl and C-Br bonds is a key area for investigation, potentially allowing for selective, stepwise functionalization of the molecule.
Future research should systematically explore the reactivity of both halogen atoms under various reaction conditions. Investigating the potential for less common transformations, such as photochemical reactions or cycloadditions, could also unveil novel reaction pathways. For example, the quinoline ring system can participate in cycloaddition reactions, and the influence of the substituents on this reactivity is an area ripe for exploration. beilstein-journals.org
Table 2: Potential Reaction Pathways for this compound
| Reaction Type | Reagents and Conditions | Potential Products | Research Focus |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines, thiols) | 2-Substituted-3-bromo-6-methoxyquinolines | Exploring the scope of nucleophiles and optimizing reaction conditions. |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 3-Aryl-2-chloro-6-methoxyquinolines | Investigating catalyst systems and substrate scope for the C-Br bond. |
| Heck Coupling | Alkenes, Pd catalyst, base | 3-Alkenyl-2-chloro-6-methoxyquinolines | Examining the regioselectivity and stereoselectivity of the coupling. |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 3-Alkynyl-2-chloro-6-methoxyquinolines | Exploring the utility of this reaction for creating extended π-systems. |
| C-H Activation/Functionalization | Transition metal catalysts, directing groups | Further functionalization of the quinoline core | Investigating the possibility of activating other positions on the quinoline ring. |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the chemical behavior of molecules. nih.gov For this compound, DFT calculations can provide valuable insights into its electronic structure, bond properties, and reactivity.
Future computational studies should focus on several key areas. Firstly, calculating the bond dissociation energies (BDEs) for the C-Cl and C-Br bonds can provide a quantitative measure of their relative strengths, which is crucial for predicting the selectivity in cross-coupling reactions. nih.govbeilstein-journals.org Secondly, mapping the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack.
Furthermore, modeling the transition states of potential reactions can elucidate reaction mechanisms and predict activation energies, guiding the design of more efficient synthetic procedures. researchgate.net Structure-activity relationship (SAR) studies, which correlate computed molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, atomic charges) with experimentally observed reactivity or biological activity, can be invaluable for the rational design of new derivatives with desired properties. neliti.comrsc.org
Table 3: Potential Computational Studies on this compound
| Computational Method | Property to be Investigated | Potential Insights |
| Density Functional Theory (DFT) | Molecular Geometry and Electronic Structure | Optimized bond lengths and angles, HOMO-LUMO energy gap, dipole moment. |
| Bond Dissociation Energy (BDE) Calculations | Relative strengths of C-Cl and C-Br bonds | Prediction of selectivity in cross-coupling and other reactions. nih.gov |
| Molecular Electrostatic Potential (MEP) Mapping | Electron density distribution | Identification of nucleophilic and electrophilic sites. |
| Transition State Modeling | Reaction mechanisms and activation energies | Understanding reaction pathways and predicting reaction rates. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular properties with activity | Rational design of derivatives with enhanced properties. neliti.com |
Investigation of Emerging Applications in Interdisciplinary Fields
The unique structural features of this compound make it a promising candidate for a variety of applications in interdisciplinary fields, particularly in materials science and chemical biology.
In materials science, quinoline derivatives are known for their fluorescent properties and have been investigated for use in organic light-emitting diodes (OLEDs). indexacademicdocs.orgresearchgate.netrsc.org The extended π-system and the potential for further functionalization of this compound make it an attractive scaffold for the development of novel fluorescent materials. Future research could focus on synthesizing derivatives with tailored photophysical properties, such as tunable emission wavelengths and high quantum yields.
In the realm of chemical biology, quinoline-based compounds have been developed as fluorescent probes for the detection of metal ions and other biologically relevant species. nanobioletters.comresearchgate.netnih.gov The presence of heteroatoms and the potential for introducing specific binding moieties make this compound a promising starting point for the design of novel chemical sensors. rsc.orgrsc.org For instance, derivatives could be designed to exhibit changes in their fluorescence upon binding to a target analyte.
Furthermore, the quinoline scaffold is a well-known pharmacophore found in many biologically active compounds, including anticancer and antimicrobial agents. nih.govindexacademicdocs.orgnih.gov The bromo and chloro substituents on this compound provide convenient handles for the synthesis of libraries of derivatives for biological screening.
Table 4: Potential Interdisciplinary Applications of this compound Derivatives
| Field | Potential Application | Key Research Focus |
| Materials Science | Fluorescent Materials for OLEDs | Synthesis of derivatives with high quantum yields and tunable emission spectra. rsc.org |
| Materials Science | Organic Semiconductors | Investigation of charge transport properties of derivatives. |
| Chemical Biology | Fluorescent Probes/Sensors | Design of derivatives for the selective detection of metal ions or biomolecules. nanobioletters.comrsc.org |
| Medicinal Chemistry | Anticancer Agents | Synthesis and screening of a library of derivatives for cytotoxic activity. nih.gov |
| Medicinal Chemistry | Antimicrobial Agents | Evaluation of the antimicrobial activity of novel derivatives. indexacademicdocs.org |
Q & A
Basic Research Questions
Q. How can the synthesis of 3-bromo-2-chloro-6-methoxyquinoline be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions using palladium-catalyzed cross-coupling (e.g., [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane) for halogen substitution. Control temperature (80–100°C) and stoichiometry of boronic acid partners to minimize side products. Monitor reaction progress via TLC or HPLC .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., methoxy at C6, bromine at C3), FTIR for functional group validation (C-Br stretch at ~550 cm⁻¹), and mass spectrometry (HRMS) for molecular ion confirmation. Single-crystal X-ray diffraction provides definitive structural proof .
Q. How does the substitution pattern of this compound influence its reactivity compared to analogs?
- Methodological Answer : The bromine at C3 facilitates Suzuki-Miyaura cross-coupling, while the chloro group at C2 is less reactive, requiring harsher conditions (e.g., Ullmann coupling). The methoxy group at C6 directs electrophilic substitution to C5/C6. Compare reactivity with analogs like 6-bromo-2-chloro-4-methylquinoline using kinetic studies .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map molecular electrostatic potential (MEP) surfaces, HOMO-LUMO gaps, and transition states for substitution reactions. Validate computational models against crystallographic data (e.g., bond lengths/angles from X-ray studies) .
Q. How can contradictory data in cross-coupling reactions involving this compound be resolved?
- Methodological Answer : Use multivariate analysis to isolate variables (e.g., ligand choice, solvent polarity). For example, if Pd(PPh₃)₄ yields inconsistent results, test bidentate ligands (e.g., dcpf) to stabilize intermediates. Pair with control experiments (e.g., deuterated substrates) to track regioselectivity issues .
Q. What strategies improve the crystallinity of this compound derivatives for X-ray studies?
- Methodological Answer : Employ slow vapor diffusion (e.g., hexane into DCM solution) or mixed-solvent systems (e.g., EtOH/water) to grow single crystals. Use SHELXL for refinement, adjusting parameters like thermal displacement (ADPs) and hydrogen bonding networks. For twinned crystals, apply twin-law corrections in refinement .
Q. How can the biological activity of this compound be systematically evaluated against enzyme targets?
- Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases. Validate with in vitro assays (e.g., fluorescence polarization for kinase inhibition). Compare IC₅₀ values with structurally similar compounds (e.g., 2-chloro-6-methoxyquinoline derivatives) to establish SAR .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing conflicting reactivity data in halogen displacement reactions?
- Methodological Answer : Apply principal component analysis (PCA) to identify outliers in reaction datasets. Use Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading) and resolve contradictions. Cross-reference with literature on analogous systems (e.g., 2-bromo-6-methoxyquinoline reactivity) .
Q. How can regioselectivity challenges in modifying the quinoline core be addressed?
- Methodological Answer : Introduce protecting groups (e.g., SEM for methoxy) to block undesired sites. For C3 bromine substitution, use directing groups (e.g., pyridyl auxiliaries) or transition-metal catalysis (e.g., Pd-mediated C-H activation). Validate regiochemistry via NOESY or X-ray .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
